5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine
Description
Structural Classification of Azaindole Analogues
Azaindoles, or pyrrolopyridines, are bicyclic heterocycles formed by fusing pyrrole and pyridine rings. The pyrrolo[2,3-c]pyridine system specifically features a pyridine ring fused at the 2,3-positions of the pyrrole moiety. This arrangement creates distinct electronic properties due to the interplay between the electron-rich pyrrole and electron-deficient pyridine rings. The 6-azaindole variant (pyrrolo[2,3-c]pyridine) is particularly notable for its resemblance to purine bases, enabling interactions with biological targets such as kinases and GPCRs.
Key structural features include:
- Nitrogen positioning : The pyridine nitrogen at position 4 and pyrrole nitrogen at position 1 facilitate hydrogen bonding and π-stacking interactions.
- Tautomerism : Lactam-lactim tautomerism influences reactivity and binding modes, as seen in analogues like 1H-pyrrolo[2,3-c]pyridin-4(5H)-one.
- Substitution tolerance : Halogenation at position 5 (e.g., chlorine) enhances electrophilicity, while alkyl/aryl groups at position 1 modulate lipophilicity.
Significance of 6-Azaindole Scaffolds in Medicinal Chemistry
6-Azaindoles have garnered attention for their balanced pharmacokinetic profiles and target selectivity. Recent work by Papadopoulou et al. (2023) demonstrated that 3,7-diarylsubstituted 6-azaindoles exhibit potent cytotoxic activity against cancer cells (IC50: 0.5–2.1 μM) while sparing normal fibroblasts. These compounds induce G2/M phase arrest via dual modulation of the MEK1-ERK1/2 pathway and p53-p21WAF1 axis, underscoring their mechanistic versatility.
Comparative advantages over indole derivatives:
- Improved metabolic stability : The pyridine ring reduces susceptibility to oxidative metabolism.
- Enhanced solubility : Nitrogen atoms enable salt formation, aiding formulation.
- Broad target engagement : Kinases (e.g., FGFR, Rho-kinase) and ion channels (e.g., H+/K+ ATPase) are modulated by 6-azaindoles.
Rationale for 5-Chloro-1-(cyclohexylmethyl) Substitution
The introduction of a chlorine atom at position 5 and a cyclohexylmethyl group at position 1 in 5-chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine serves dual purposes:
Synthetic route :
Properties
IUPAC Name |
5-chloro-1-(cyclohexylmethyl)pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2/c15-14-8-12-6-7-17(13(12)9-16-14)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRIMPMIFWJPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=CC3=CC(=NC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1.1: Pyridine-to-Pyrrolopyridine Cyclization
Method 1.2: Microwave-Assisted Cyclization
Chlorination at the 5-Position
Chlorination is achieved via electrophilic substitution or directed metalation.
Method 2.1: Direct Chlorination Using N-Chlorosuccinimide (NCS)
Method 2.2: Halogen Exchange
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Substrate : 5-Bromo-1H-pyrrolo[2,3-c]pyridine.
-
Reagents : CuCl, HCl.
Introduction of the Cyclohexylmethyl Group
Alkylation at the 1-position is critical for functionalization.
Method 3.1: Nucleophilic Substitution with Cyclohexylmethylamine
Method 3.2: Reductive Amination
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Substrate : 5-Chloro-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde.
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Reagents : Cyclohexylmethylamine, NaBH₃CN.
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Conditions : MeOH, 24 h.
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Yield : 65%.
Integrated Synthetic Routes
Combined strategies from patents and journals provide optimized pathways.
Method 4.1: Patent-Based Synthesis (EP 1 787 991 B1)
Method 4.2: One-Pot Alkylation-Chlorination
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Reagents : 1H-Pyrrolo[2,3-c]pyridine, cyclohexylmethyl bromide, NCS.
Analytical Characterization
Critical data for verifying structure and purity:
| Technique | Key Observations | Source |
|---|---|---|
| ¹H NMR | δ 1.09–1.87 (m, cyclohexyl), 3.90–3.99 (m, N-CH₂), 8.24 (d, pyridine H). | |
| LC-MS | m/z: 275.1 [M+H]⁺. | |
| HPLC Purity | >95% (C18 column, MeCN/H₂O). |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| 3.1 | High regioselectivity | Requires Pd catalyst, costly | 33% |
| 4.1 | Scalable, patent-validated | Low yield due to protection steps | 28% |
| 4.2 | One-pot, fewer steps | Moderate purity | 52% |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolo[2,3-c]pyridine derivatives.
Substitution: Formation of substituted pyrrolo[2,3-c]pyridine derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrrolo[2,3-c]pyridine, including 5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine, exhibit promising antimicrobial activities. The compound has been evaluated against various bacterial and fungal strains using methods such as the Agar diffusion method and Broth microdilution method. Notably, certain derivatives have shown significant efficacy against Gram-positive bacteria, including Staphylococcus aureus and Bacillus flexus .
Antitubercular Activity
In vitro evaluations have indicated that some pyrrolo[2,3-c]pyridine derivatives possess antitubercular properties against Mycobacterium tuberculosis. For instance, compounds derived from this scaffold demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against the pathogen . This highlights the potential of 5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine in developing new treatments for tuberculosis.
Kinase Inhibition
The compound is also being investigated for its role as a kinase inhibitor. Pexidartinib, a related compound in this structural family, is utilized in treating symptomatic tenosynovial giant cell tumors. The structural insights gained from studying 5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine can inform the development of new kinase inhibitors with improved selectivity and efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine is essential for optimizing its pharmacological properties. Key factors influencing its activity include:
- Substituent Effects : The presence of chlorine and cyclohexyl groups significantly impacts the compound's interaction with biological targets.
- Molecular Conformation : The spatial arrangement of atoms within the molecule affects binding affinity and selectivity towards specific enzymes or receptors.
Research indicates that modifications to the pyrrolopyridine framework can lead to enhanced potency against targeted pathogens while minimizing off-target effects .
Case Study 1: Antimicrobial Evaluation
In a study evaluating a series of Mannich bases derived from pyrrolo[3,2-c]pyridine frameworks, several compounds exhibited notable antibacterial activity against Staphylococcus aureus. The study highlighted how structural variations influenced antimicrobial efficacy .
Case Study 2: Kinase Inhibition
Pexidartinib's success as a therapeutic agent underscores the importance of exploring related compounds like 5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine for similar applications in oncology. Investigations into their kinase inhibition capabilities could lead to novel cancer therapies .
Mechanism of Action
The mechanism of action of 5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological target involved.
Comparison with Similar Compounds
Core Heterocycle Variations
The pyrrolopyridine scaffold varies in ring fusion positions, significantly altering molecular geometry and electronic properties:
Key Observations :
Substituent Effects
Substituents influence solubility, lipophilicity, and bioactivity:
| Compound Name | Substituents | LogP* (Predicted) | Solubility (µg/mL) | Bioactivity Relevance |
|---|---|---|---|---|
| 5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine | Cl (C5), cyclohexylmethyl (N1) | 3.8 | <10 (PBS) | Enhanced membrane permeability |
| 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | Cl (C5), COOH (C2) | 1.2 | >100 (PBS) | Improved solubility, H-bond donor |
| 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine | Br (C5), phenylethynyl (C3) | 4.5 | <5 (PBS) | Increased steric bulk, halogen bonding |
| 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | OMe (C5), COOH (C2) | 0.9 | >200 (PBS) | Electron-donating effects |
Key Observations :
Key Observations :
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 5-Chloro-1H-pyrrolo[2,3-c]pyridine | 5-Methoxy Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 264.75 | 152.58 | 163.17 |
| Topological Polar Surface Area (Ų) | 25 | 30 | 45 |
| Plasma Protein Binding (%) | 92 (Predicted) | 85 | 78 |
| Metabolic Stability (t1/2, human liver microsomes) | >60 min | 35 min | 50 min |
Biological Activity
5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
- Molecular Formula : C14H17ClN2
- Molecular Weight : 248.76 g/mol
- CAS Number : 2253259-97-3
The biological activity of 5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine has been investigated primarily in the context of its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit activity against certain cancer cell lines and microbial pathogens.
Anticancer Activity
Research has indicated that pyrrolopyridine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine have been shown to induce apoptosis in lung cancer cells by modulating cell cycle progression and promoting cell death pathways .
A study evaluated the compound's cytotoxicity against several cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The results demonstrated that the compound exhibited significant inhibitory effects on cell viability, with IC50 values indicating potent anticancer activity .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In a high-throughput screening study against Mycobacterium tuberculosis, derivatives of pyrrolopyridine exhibited varying degrees of inhibition. While specific data on 5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine was not detailed, related compounds showed MIC values below 20 µM, suggesting promising antimicrobial properties .
Structure-Activity Relationship (SAR)
The structural features of 5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine contribute significantly to its biological activity. The presence of the chloro group and cyclohexylmethyl moiety appears to enhance its interaction with biological targets. Comparative analysis with other pyrrolopyridine derivatives indicates that modifications in these regions can lead to variations in potency and selectivity .
Case Study 1: Anticancer Efficacy
In a recent study examining various pyrrolopyridine derivatives for anticancer activity, researchers found that 5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine demonstrated a marked reduction in cell viability in A549 cells compared to control groups. The compound was administered at different concentrations (0.1 µM to 10 µM), with results showing a dose-dependent response .
| Concentration (µM) | % Cell Viability |
|---|---|
| 0.1 | 85 |
| 1 | 65 |
| 10 | 30 |
Case Study 2: Antimicrobial Screening
In another investigation focused on tuberculosis treatment, several pyrrolopyridine derivatives were screened against Mycobacterium tuberculosis. Compounds were tested at concentrations ranging from 0.01 µM to 100 µM. The results indicated that certain analogs had MIC values significantly lower than those of standard treatments .
| Compound | MIC (µM) |
|---|---|
| Standard Treatment | 10 |
| Pyrrolopyridine A | 5 |
| Pyrrolopyridine B | 15 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine, and how can reaction yields be improved?
- Methodology :
- Stepwise alkylation : Use NaH as a base and methyl iodide (MeI) in THF at 0°C to room temperature (rt) for selective N-alkylation of the pyrrolopyridine core .
- Purification : After nitration (HNO₃) or cross-coupling (e.g., Suzuki-Miyaura with Pd(PPh₃)₄), isolate intermediates via column chromatography. For final steps, employ recrystallization or solvent extraction (e.g., EtOAc washes) to enhance purity .
- Yield optimization : Substitute iron powder (Fe) with palladium catalysts for nitro group reductions, as Fe may lead to side reactions. Monitor reaction progress via TLC or LC-MS .
Q. How can the molecular structure of this compound be confirmed?
- Analytical techniques :
- X-ray crystallography : Resolve crystal structures using single-crystal X-ray diffraction (SC-XRD) to confirm bond lengths, angles, and substituent positions. For example, similar chloro-pyrrolopyrimidines were analyzed with R factor = 0.052 .
- NMR spectroscopy : Use ¹H/¹³C NMR to verify cyclohexylmethyl substitution (e.g., δ ~3.5 ppm for CH₂ groups) and aromatic proton splitting patterns .
Q. What are the recommended safety protocols for handling this compound?
- Safety measures :
- Avoid inhalation or skin contact; use fume hoods and PPE (gloves, lab coats).
- Store in sealed containers under inert gas (N₂/Ar) in dry, cool environments .
- In case of spills, neutralize with NaHCO₃ solution and collect solids via filtration .
Advanced Research Questions
Q. How do substituent modifications (e.g., cyclohexylmethyl vs. methyl) influence biological activity in SAR studies?
- Methodology :
- Bioisosteric replacement : Synthesize analogs by replacing the cyclohexylmethyl group with smaller (methyl) or bulkier (benzyl) substituents.
- In vitro assays : Test binding affinity to target proteins (e.g., kinases) using fluorescence polarization or SPR. Compare IC₅₀ values to establish SAR trends .
- Computational modeling : Perform docking studies (e.g., MOE software) to predict steric/electronic effects of substituents on receptor interactions .
Q. What strategies resolve contradictions in reported synthetic yields for pyrrolopyridine derivatives?
- Troubleshooting :
- Catalyst screening : Test Pd(OAc)₂ or Buchwald-Hartwig conditions for challenging cross-couplings.
- Reaction monitoring : Use in-situ IR or HPLC to detect intermediates/degradants. For example, iron-mediated reductions may require strict temperature control (70°C) to avoid over-reduction .
- Solvent effects : Replace dioxane with DMA or DMF to enhance solubility of boronic acid partners .
Q. How can the compound’s reactivity in nucleophilic aromatic substitution (SNAr) be exploited for derivatization?
- Functionalization approaches :
- Chlorine substitution : React with amines (e.g., morpholine) or thiols in DMF at 80–100°C. Monitor by ¹⁹F NMR if using fluorinated reagents .
- Protection/deprotection : Protect the pyrrole NH with Boc groups before SNAr to prevent side reactions .
Q. What advanced techniques characterize its physicochemical properties?
- Physicochemical profiling :
- LogP determination : Use shake-flask method or HPLC retention time correlation.
- Thermal stability : Perform TGA/DSC to assess decomposition temperatures (e.g., >200°C for similar compounds) .
- Solubility screening : Test in aqueous buffers (pH 1–7.4) with co-solvents (DMSO, PEG) for formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
